3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
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Overview
Description
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is an organic compound with a complex structure, featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Etherification: Introduction of ethoxy and methoxy groups through etherification reactions.
Aldehyde Formation: Introduction of the aldehyde group via formylation reactions.
Propoxy Linkage: Formation of the propoxy linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzoic acid.
Reduction: 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-4-methoxybenzaldehyde: A simpler analog with fewer functional groups.
4-ethoxy-2-hydroxybenzaldehyde: Another related compound with different substitution patterns.
3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde: A structurally similar compound with different functional groups.
Uniqueness
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications. Its multiple functional groups and linkages provide opportunities for various modifications and interactions in different scientific and industrial contexts.
Properties
IUPAC Name |
3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-3-22-19-13-15(14-20)5-10-18(19)24-12-4-11-23-17-8-6-16(21-2)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUTPBMLWUUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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